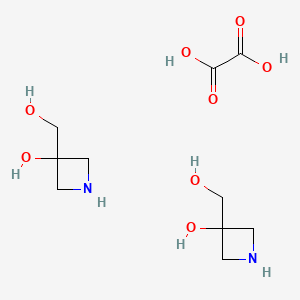
bis(3-(hydroxymethyl)azetidin-3-ol); oxalic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(3-(hydroxymethyl)azetidin-3-ol); oxalic acid is a compound with the molecular formula C10H20N2O8 and a molecular weight of 296.2744 . This compound is known for its unique structure, which includes two azetidin-3-ol rings connected by hydroxymethyl groups and an oxalic acid moiety. It is used in various scientific research applications due to its interesting chemical properties .
Méthodes De Préparation
The synthesis of bis(3-(hydroxymethyl)azetidin-3-ol); oxalic acid involves several steps. One common method includes the reaction of azetidin-3-ol with formaldehyde to form the hydroxymethyl derivative. This intermediate is then reacted with oxalic acid to yield the final product . The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product is obtained with high purity .
Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and cost-effectiveness. This can include the use of continuous flow reactors and advanced purification techniques .
Analyse Des Réactions Chimiques
Bis(3-(hydroxymethyl)azetidin-3-ol); oxalic acid undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids under specific conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The hydroxymethyl groups can undergo substitution reactions with various nucleophiles, leading to the formation of new compounds.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols . The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
Bis(3-(hydroxymethyl)azetidin-3-ol); oxalic acid has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of bis(3-(hydroxymethyl)azetidin-3-ol); oxalic acid involves its interaction with specific molecular targets and pathways. The hydroxymethyl groups can form hydrogen bonds with various biomolecules, affecting their structure and function . The azetidin-3-ol rings can also interact with enzymes and receptors, modulating their activity . These interactions can lead to various biological effects, depending on the specific context and application .
Comparaison Avec Des Composés Similaires
Bis(3-(hydroxymethyl)azetidin-3-ol); oxalic acid can be compared with other similar compounds, such as:
Azetidin-3-ol derivatives: These compounds share the azetidin-3-ol ring structure but differ in their substituents and overall properties.
Hydroxymethyl derivatives: Compounds with hydroxymethyl groups attached to different core structures, which can have varying reactivity and applications.
Oxalic acid derivatives: These compounds contain the oxalic acid moiety but differ in their additional functional groups and uses.
The uniqueness of this compound lies in its combination of these structural features, which confer specific chemical and biological properties .
Propriétés
IUPAC Name |
3-(hydroxymethyl)azetidin-3-ol;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C4H9NO2.C2H2O4/c2*6-3-4(7)1-5-2-4;3-1(4)2(5)6/h2*5-7H,1-3H2;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTMLHKNKZCXZAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)(CO)O.C1C(CN1)(CO)O.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
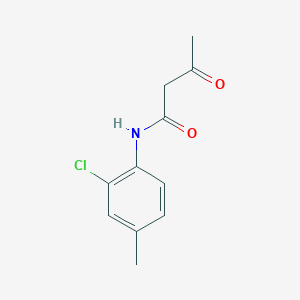
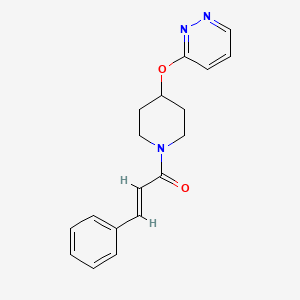
![2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2588215.png)
![8-{[1-(2-methoxypyridine-3-carbonyl)pyrrolidin-3-yl]oxy}quinoline](/img/structure/B2588216.png)
![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-methoxynaphthalene-2-carboxamide](/img/structure/B2588217.png)
![N-{2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-2,2-diphenylacetamide](/img/structure/B2588218.png)
![(E)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide](/img/structure/B2588220.png)
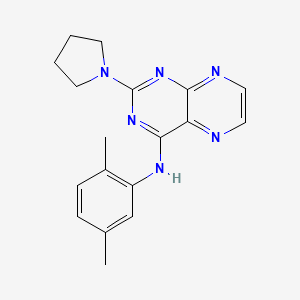
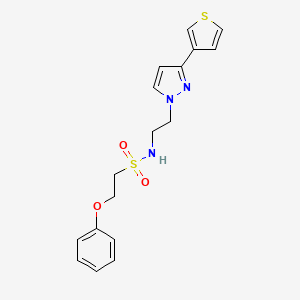
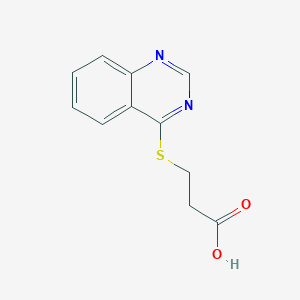
![1,6,7-trimethyl-3-phenethyl-8-(1-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2588227.png)
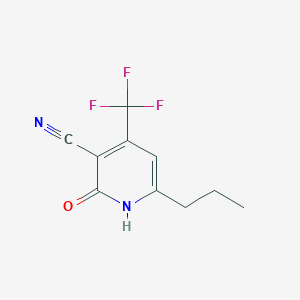
![{5-[(2-fluorophenyl)amino]-1H-1,2,3-triazol-4-yl}[4-(2-methylphenyl)piperazin-1-yl]methanone](/img/structure/B2588234.png)
![(Z)-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide](/img/structure/B2588235.png)
